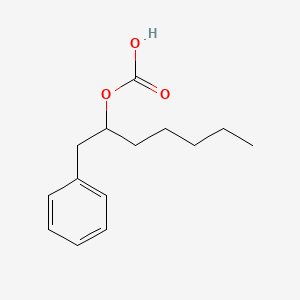
Hexyl phenylmethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl phenylmethyl carbonate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound is known for its unique chemical structure, which combines a hexyl group, a phenyl group, and a carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl phenylmethyl carbonate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of phenylmethyl chloroformate with hexanol in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is often catalyzed by a base to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Hexyl phenylmethyl carbonate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Major Products Formed:
- Hydrolysis: Hexanol and phenylmethyl carbonate
- Reduction: Hexanol and phenylmethanol
- Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Hexyl phenylmethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: this compound is used in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
Hexyl phenylmethyl carbonate can be compared with other esters such as ethyl acetate, methyl butanoate, and propyl ethanoate . While these compounds share similar ester functionalities, this compound is unique due to its specific combination of a hexyl group and a phenylmethyl group, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butanoate
- Propyl ethanoate
Hexyl phenylmethyl carbonate stands out for its unique structure and versatile applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-phenylheptan-2-yl hydrogen carbonate |
InChI |
InChI=1S/C14H20O3/c1-2-3-5-10-13(17-14(15)16)11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,15,16) |
InChI Key |
GTBYQNFSHGZHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC1=CC=CC=C1)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
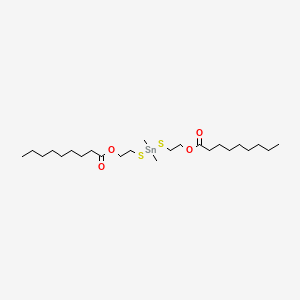

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
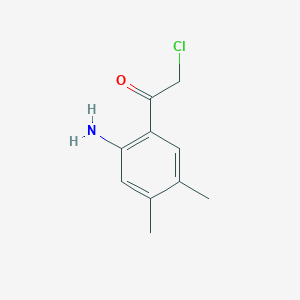
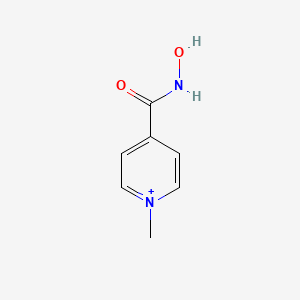


![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
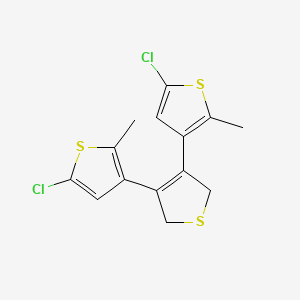
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
